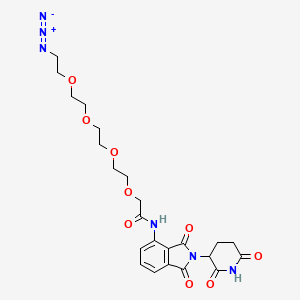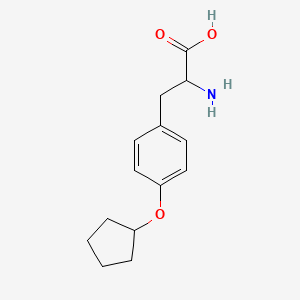
4-Cyclopropoxy-2-fluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-2-fluoroaniline is an organic compound with the molecular formula C₉H₁₀FNO. It is a derivative of aniline, where the hydrogen atom at the para position is replaced by a fluorine atom and the hydrogen atom at the ortho position is replaced by a cyclopropoxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-fluoroaniline typically involves the nucleophilic substitution of a fluorine atom in a fluorobenzene derivative with a cyclopropoxy group. One common method involves the reaction of 4-fluoronitrobenzene with cyclopropanol in the presence of a base, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors could also be explored to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclopropoxy-2-fluoroaniline can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding cyclopropyl derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon or Raney nickel in the presence of hydrogen gas are common.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted anilines .
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-2-fluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-2-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group can enhance binding affinity through hydrophobic interactions, while the fluorine atom can influence electronic properties and reactivity. These interactions can modulate the activity of biological pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoroaniline: A simpler analogue with only a fluorine substituent.
4-Cyclopropyl-2-fluoroaniline: Similar structure but with a cyclopropyl group instead of cyclopropoxy.
2-Fluoroaniline: An isomer with the fluorine atom at the ortho position
Uniqueness
4-Cyclopropoxy-2-fluoroaniline is unique due to the presence of both a cyclopropoxy and a fluorine substituent, which can impart distinct chemical and physical properties. This combination can enhance its reactivity and binding interactions, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C9H10FNO |
|---|---|
Peso molecular |
167.18 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-2-fluoroaniline |
InChI |
InChI=1S/C9H10FNO/c10-8-5-7(3-4-9(8)11)12-6-1-2-6/h3-6H,1-2,11H2 |
Clave InChI |
IBQUDLHBHAPMLQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1OC2=CC(=C(C=C2)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl trans-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride](/img/structure/B14032632.png)




![(R)-N-[(R)-(3,5-Di-tert-butyl-4-methoxyphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14032650.png)




![Methyl 2-((tert-butoxycarbonyl)amino)-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate](/img/structure/B14032666.png)



